
(4-(2-methoxyphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-methoxyphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as movement, reward, addiction, and hormonal processes .
Mode of Action
This compound acts as a ligand for the D3 dopamine receptor . It binds to the receptor with high affinity, leading to changes in the receptor’s activity . The exact nature of these changes depends on the specific interactions between the compound and the receptor, which are currently under investigation .
Biochemical Pathways
The interaction of this compound with the D3 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including movement, reward, and the regulation of mood . By modulating the activity of the D3 dopamine receptor, this compound can influence these pathways and their downstream effects .
Pharmacokinetics
Related compounds have been found to have low to moderate stability in rat liver microsomes, with a half-life ranging from 56 to 193 minutes . This suggests that the compound may be rapidly metabolized in the body, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes influenced by the dopaminergic system . For example, by modulating the activity of the D3 dopamine receptor, this compound could potentially influence behaviors associated with the reward system, such as motivation and addiction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that bind to the D3 dopamine receptor could potentially affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could influence the compound’s stability and activity .
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-15-7-9-16(10-8-15)26-22-19(21-23-26)20(27)25-13-11-24(12-14-25)17-5-3-4-6-18(17)28-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVVQDQIZMOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
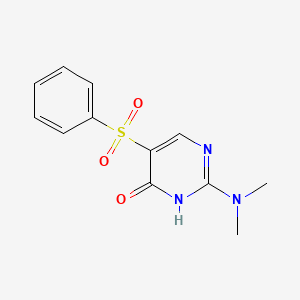
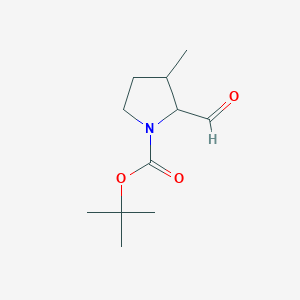
![2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2933667.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2933668.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide](/img/structure/B2933671.png)
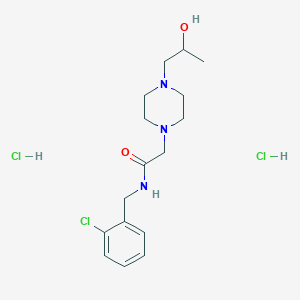
![2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B2933674.png)
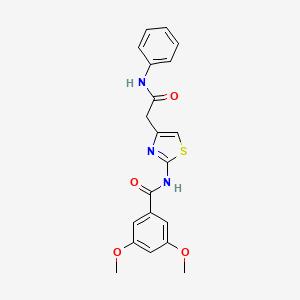
![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)

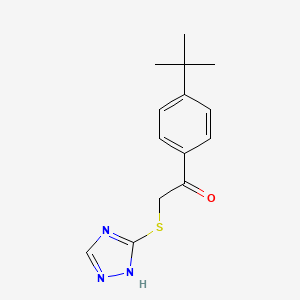

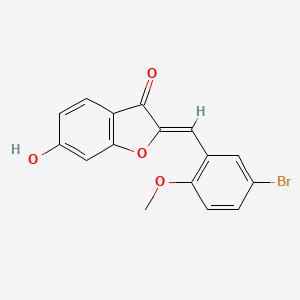
![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)
